molecular formula C17H22N4O B2442317 4-Amino-1-cyclopentyl-N-ethyl-n-phenyl-1H-pyrazole-3-carboxamide CAS No. 2101195-66-6

4-Amino-1-cyclopentyl-N-ethyl-n-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2442317
CAS No.: 2101195-66-6
M. Wt: 298.39
InChI Key: NXXFVZZNRCELMR-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-N-ethyl-n-phenyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its unique structure, which includes an amino group, a cyclopentyl ring, an ethyl group, and a phenyl group attached to the pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopentyl-N-ethyl-n-phenyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of hydrazones with α-bromo ketones under basic conditions to form the pyrazole ring . The subsequent functionalization of the pyrazole ring with the desired substituents is achieved through various organic reactions such as alkylation, acylation, and amination.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-cyclopentyl-N-ethyl-n-phenyl-1H-pyrazole-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

4-Amino-1-cyclopentyl-N-ethyl-n-phenyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentyl-N-ethyl-n-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

    4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide: Lacks the phenyl group.

    4-Amino-1-cyclopentyl-N-phenyl-1H-pyrazole-3-carboxamide: Lacks the ethyl group.

    4-Amino-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide: Lacks the cyclopentyl group.

Uniqueness: The presence of all three substituents (cyclopentyl, ethyl, and phenyl groups) in 4-Amino-1-cyclopentyl-N-ethyl-n-phenyl-1H-pyrazole-3-carboxamide contributes to its unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-1-cyclopentyl-N-ethyl-N-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-20(13-8-4-3-5-9-13)17(22)16-15(18)12-21(19-16)14-10-6-7-11-14/h3-5,8-9,12,14H,2,6-7,10-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXFVZZNRCELMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=NN(C=C2N)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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